molecular formula C7H4F3N3 B1429148 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine CAS No. 1256793-68-6

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine

Cat. No. B1429148
M. Wt: 187.12 g/mol
InChI Key: UXNMTHOUOFMTLK-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Anticancer Activity

5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine derivatives have been explored for their potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013). Additionally, novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been evaluated for cytotoxicity against human cancer cell lines, with some compounds showing promising activity (Nagender et al., 2014).

Synthesis and Molecular Structure

The synthesis of these compounds is a key area of research. Methods such as microwave-assisted treatment and multicomponent reaction approaches have been developed for synthesizing substituted 1H-pyrazolo[4,3-c]pyridines and 5-oxides (Palka et al., 2014). Cyclocondensation techniques have been used to produce 4-trifluoromethyl-substituted pyrazolo[3,4-b]pyridines, providing insights into their molecular structure and characteristic chemical shifts (Emelina et al., 2008).

Antimicrobial and Anti-biofilm Activities

These compounds have also been researched for their antimicrobial and anti-biofilm activities. Pyrazolo[3,4-b]pyridine derivatives bearing benzenesulfonamide and trifluoromethyl moieties have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogenic strains (Chandak et al., 2013).

Biomedical Applications

A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines has been conducted, covering their synthesis, the diversity of substituents, and biomedical applications. These compounds have been used in various biomedical fields, highlighting their importance in this domain (Donaire-Arias et al., 2022).

Mechanoluminescence and OLED Applications

5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine derivatives have been employed in the synthesis of Pt(II) phosphors, showcasing mechanoluminescence and application in efficient white OLEDs. This highlights their potential in the field of materials science and electronics (Huang et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, 2,3-Dichloro-5-trifluoromethylpyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-2-12-13-5(4)3-11-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMTHOUOFMTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine

Synthesis routes and methods

Procedure details

A solution of 4-methyl-6-(trifluoromethyl)pyridin-3-amine [944317-54-8] (1.00 g, 5.68 mmol) in acetic acid (75 mL) was treated with a solution of sodium nitrite (392 mg, 5.68 mmol) in water (1 mL). The reaction mixture was stirred at RT for 15 min and then was allowed to stand at ambient temperature for 48 h. Acetic acid was evaporated under reduced pressure and the residual aqueous solution was partitioned between EtOAc and sat. aq. NaHCO3. The organic solution was washed with water and brine, then dried (Phase separator) and concentrated under vacuum. MS (LC-MS): 188 [M+H]+, tR (HPLC conditions k): 2.49 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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